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Introduction

Hydro-UCB35625, more commonly referred to as UCB35625, is a small molecule antagonist
of the C-C chemokine receptors CCR1 and CCR3.[1][2][3] It functions as a potent, non-
competitive, and selective inhibitor of these receptors, which are key mediators in the
inflammatory response, particularly in the recruitment of eosinophils.[1][4] This makes
UCB35625 a valuable tool for studying the roles of CCR1 and CCR3 in various physiological
and pathological processes, including allergic inflammation, asthma, and HIV-1 entry.[1][4]
These application notes provide detailed protocols for in vitro studies to characterize the
activity of UCB35625.

Mechanism of Action

UCB35625 exhibits a non-competitive antagonism, suggesting it does not directly compete with
the natural chemokine ligands for the orthosteric binding site.[1] Instead, it is believed to bind
within the transmembrane helices of CCR1 and CCR3.[4][5][6] Site-directed mutagenesis
studies have identified three key amino acid residues, Y41 (TM1), Y113 (TM3), and E287
(TM7), as crucial for the antagonist activity of UCB35625 on both CCR1 and CCR3.[4][5][6] It is
hypothesized that UCB35625 stabilizes an inactive conformation of the receptors, thereby
preventing the conformational changes necessary for intracellular signaling and subsequent
cellular responses, such as chemotaxis and receptor internalization.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10796804?utm_src=pdf-interest
https://www.benchchem.com/product/b10796804?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10854442/
https://www.rndsystems.com/products/ucb-35625_2757
https://www.springermedicine.com/antagonist-of-chemokine-receptors-ccr1-and-ccr3/22638972
https://pubmed.ncbi.nlm.nih.gov/10854442/
https://www.researchgate.net/publication/8177806_Site-directed_Mutagenesis_of_CC_Chemokine_Receptor_1_Reveals_the_Mechanism_of_Action_of_UCB_35625_a_Small_Molecule_Chemokine_Receptor_Antagonist
https://pubmed.ncbi.nlm.nih.gov/10854442/
https://www.researchgate.net/publication/8177806_Site-directed_Mutagenesis_of_CC_Chemokine_Receptor_1_Reveals_the_Mechanism_of_Action_of_UCB_35625_a_Small_Molecule_Chemokine_Receptor_Antagonist
https://pubmed.ncbi.nlm.nih.gov/10854442/
https://www.researchgate.net/publication/8177806_Site-directed_Mutagenesis_of_CC_Chemokine_Receptor_1_Reveals_the_Mechanism_of_Action_of_UCB_35625_a_Small_Molecule_Chemokine_Receptor_Antagonist
https://pubmed.ncbi.nlm.nih.gov/15548526/
https://www.researchgate.net/publication/6202378_Small_Molecule_Receptor_Agonists_and_Antagonists_of_CCR3_Provide_Insight_into_Mechanisms_of_Chemokine_Receptor_Activation
https://www.researchgate.net/publication/8177806_Site-directed_Mutagenesis_of_CC_Chemokine_Receptor_1_Reveals_the_Mechanism_of_Action_of_UCB_35625_a_Small_Molecule_Chemokine_Receptor_Antagonist
https://pubmed.ncbi.nlm.nih.gov/15548526/
https://www.researchgate.net/publication/6202378_Small_Molecule_Receptor_Agonists_and_Antagonists_of_CCR3_Provide_Insight_into_Mechanisms_of_Chemokine_Receptor_Activation
https://pubmed.ncbi.nlm.nih.gov/10854442/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Data Presentation

The following tables summarize the quantitative data for the in vitro inhibitory activity of

UCB35625.

Table 1: Inhibition of Chemotaxis

UCB35625 IC50

Target Receptor Cell Line Chemoattractant (M)
n
CCR1 L1.2 transfectants MIP-1a 9.57
CCR3 L1.2 transfectants Eotaxin 93.8
Data compiled from multiple sources.[2]
Table 2: Inhibition of Receptor Internalization and HIV-1 Entry
Target . ) ] UCB35625
Assay Cell Line Ligand/Virus
Receptor IC50 (nM)
Receptor »
o CCR1 Purified PMNL MIP-1a 19.8
Internalization
Receptor - .
o CCR3 Purified PMNL Eotaxin 410
Internalization
HIV-1 isolate
HIV-1 Entry CCR3 NP-2 glial cells 8.6 57

Data compiled from multiple sources.[1][7]

Experimental Protocols

Boyden Chamber Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of UCB35625 on chemokine-induced

cell migration.
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Materials:

L1.2 cells stably transfected with human CCR1 or CCR3

o RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
e Recombinant human MIP-1a (for CCR1) or Eotaxin (for CCR3)

» UCB35625

e Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

o Polycarbonate membranes (5 um pore size for L1.2 cells)

o Calcein-AM or other suitable fluorescent dye for cell labeling

e Fluorescence plate reader

Procedure:

o Cell Preparation:

[¢]

Culture L1.2-CCR1 or L1.2-CCR3 cells in complete RPMI 1640 medium.

[e]

On the day of the assay, harvest cells and wash twice with serum-free RPMI 1640.

o

Resuspend cells in serum-free RPMI 1640 at a concentration of 1 x 1076 cells/mL.

[¢]

Incubate cells with various concentrations of UCB35625 or vehicle control (DMSO) for 30
minutes at 37°C.

e Assay Setup:

o Prepare chemoattractant solutions (MIP-1a for CCR1, Eotaxin for CCR3) at desired
concentrations in serum-free RPMI 1640. A typical concentration is 50 nM for MIP-1a and
20 nM for eotaxin.[8]

o Add 25 puL of the chemoattractant solution to the lower wells of the Boyden chamber.
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o Add 25 pL of serum-free medium alone to control wells for measuring basal migration.
o Place the polycarbonate membrane over the lower wells.

o Add 50 puL of the pre-incubated cell suspension to the upper wells of the chamber.

 Incubation and Cell Quantification:
o Incubate the chamber for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

o After incubation, remove the membrane. Scrape off non-migrated cells from the upper
surface of the membrane.

o Fix and stain the migrated cells on the lower surface of the membrane.

o Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM
before the assay. After incubation, lyse the migrated cells and measure the fluorescence in
the lower chamber using a plate reader.

o Calculate the percentage of inhibition of migration for each UCB35625 concentration
compared to the vehicle control.

Receptor Internalization Assay by Flow Cytometry

This protocol measures the ability of UCB35625 to block ligand-induced internalization of
CCR1 and CCRS.

Materials:

o Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing CCR1 and
CCRa3 (e.qg., purified polymorphonuclear leukocytes - PMNLS)

e Anti-CCR1 and Anti-CCR3 antibodies conjugated to a fluorophore (e.g., PE or APC)
e Recombinant human MIP-1a or Eotaxin
e UCB35625

e FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
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 Fixation buffer (e.g., 1% paraformaldehyde in PBS)
e Flow cytometer
Procedure:

o Cell Preparation and Treatment:

[e]

Isolate PBMCs or prepare a suspension of the chosen cell line.

o Pre-incubate the cells with various concentrations of UCB35625 or vehicle control for 30
minutes at 37°C.

o Add the chemokine ligand (MIP-1a for CCR1, Eotaxin for CCR3) at a concentration known
to induce internalization (e.g., 100 ng/mL) and incubate for a further 30-60 minutes at
37°C.

o Include a control with no chemokine to measure basal receptor expression.

e Staining:

[¢]

Wash the cells twice with cold FACS buffer to stop internalization.

[e]

Resuspend the cells in 100 pL of FACS buffer containing the fluorophore-conjugated anti-
CCRL1 or anti-CCR3 antibody.

Incubate on ice for 30 minutes in the dark.

[¢]

[e]

Wash the cells twice with cold FACS buffer.
e Flow Cytometry Analysis:

o Resuspend the cells in 300-500 pL of FACS buffer. For longer storage, fix the cells in
fixation buffer.

o Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell
population.
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o Receptor internalization is observed as a decrease in the mean fluorescence intensity

(MFI) of the cell population compared to the untreated control.

o Calculate the percentage of inhibition of internalization for each UCB35625 concentration.

Visualizations
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Caption: UCB35625 non-competitively antagonizes CCR1/CCR3 signaling.
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Chemotaxis Assay Workflow
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Caption: Workflow for the Boyden chamber chemotaxis assay.
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Receptor Internalization Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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